molecular formula C10H11ClO2 B1350312 2-Chloro-1-(4-methoxyphenyl)propan-1-one CAS No. 81112-07-4

2-Chloro-1-(4-methoxyphenyl)propan-1-one

Cat. No. B1350312
CAS RN: 81112-07-4
M. Wt: 198.64 g/mol
InChI Key: FTNUZHDTKWNHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(4-methoxyphenyl)propan-1-one, also known as chloro-methoxyphenylpropanone, is a chlorinated derivative of phenylpropanone that is used in a variety of scientific research applications. It is a versatile compound that can be used in the synthesis of a variety of compounds, including drugs, and has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Spectroscopic and Quantum Chemical Applications

2-Chloro-1-(4-methoxyphenyl)propan-1-one has been explored in spectroscopic and quantum chemical studies. For instance, a compound closely related to it, 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol, was characterized using quantum chemical methods and vibrational spectral techniques. This research highlights its potential in antimicrobial activity and reveals insights into its molecular structure and interactions (Viji et al., 2020).

Antimicrobial and Antiradical Activity

Research has demonstrated that derivatives of 2-Chloro-1-(4-methoxyphenyl)propan-1-one exhibit notable antimicrobial and antiradical activities. For example, a study synthesizing (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones revealed these compounds' effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, and their antioxidant properties (Čižmáriková et al., 2020).

Photocyclization Research

The photochemical behavior of 2-chloro-substituted 1,3-diarylpropan-1,3-diones, closely related to 2-Chloro-1-(4-methoxyphenyl)propan-1-one, has been a subject of research. This study focused on the cyclization to flavones, providing insight into the chemical behavior of these compounds under light exposure (Košmrlj & Šket, 2007).

Antioxidant and Anti-Inflammatory Applications

Derivatives of this compound, such as trans-anethole derivatives, have been synthesized and evaluated for antioxidant, anti-inflammatory, and gastroprotector activities. These studies indicate the potential use of these compounds in therapeutic applications related to inflammation and oxidative stress (Freire et al., 2005).

Optical Nonlinearity and Potential Applications

The optical nonlinearity of chalcone derivatives, which are structurally related to 2-Chloro-1-(4-methoxyphenyl)propan-1-one, has been studied for potential applications in optical limiting. These materials have shown promise for use in opto-electronic devices due to their unique optical properties (Shetty et al., 2017).

Corrosion Inhibition Studies

Quinoxaline-based propanones, derivatives of 2-Chloro-1-(4-methoxyphenyl)propan-1-one, have been evaluated as corrosion inhibitors for mild steel. These compounds have shown effectiveness in reducing the corrosion rate in acidic environments, indicatingtheir potential in industrial applications where corrosion resistance is critical (Olasunkanmi & Ebenso, 2019).

Synthesis of Optical Active Intermediates

The compound has been used in the synthesis of optically active intermediates, such as for (R,R)-formoterol, an antiasthmatic medication. This showcases its role in the synthesis of complex pharmaceutical compounds (Fan et al., 2008).

Charge Transfer Cocrystal Studies

Research on charge-transfer cocrystals involving derivatives of 2-Chloro-1-(4-methoxyphenyl)propan-1-one has provided insights into their fluorescence conversion and potential applications in opto-electronic materials. This underlines the material's versatility in the field of advanced materials science (Zhao et al., 2017).

properties

IUPAC Name

2-chloro-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNUZHDTKWNHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395605
Record name 2-chloro-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-methoxyphenyl)propan-1-one

CAS RN

81112-07-4
Record name 2-chloro-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-methoxyphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-methoxyphenyl)propan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(4-methoxyphenyl)propan-1-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(4-methoxyphenyl)propan-1-one
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-(4-methoxyphenyl)propan-1-one
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-(4-methoxyphenyl)propan-1-one

Citations

For This Compound
2
Citations
CJ Allpress, AM Arif, DT Houghton… - … –A European Journal, 2011 - Wiley Online Library
Three mononuclear Ni II complexes containing a 2‐chloro‐1,3‐diketonate ligand and supported by the 6‐Ph 2 TPA chelate, as well as analogues that lack the 2‐chloro substituent on …
AM Kearney, L Murphy, C Murphy, K Eccles - 2021 - cora.ucc.ie
Title Synthesis and reactivity of alpha-sulfenyl-beta-chloroenones, including oxidation and Stille cross-coupling to form chalco Page 1 Title Synthesis and reactivity of alpha-sulfenyl-beta…
Number of citations: 2 cora.ucc.ie

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.